N-[(E)-biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine
CAS No.:
Cat. No.: VC15686043
Molecular Formula: C24H24ClN3
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24ClN3 |
|---|---|
| Molecular Weight | 389.9 g/mol |
| IUPAC Name | (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine |
| Standard InChI | InChI=1S/C24H24ClN3/c25-24-9-5-4-8-23(24)19-27-14-16-28(17-15-27)26-18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13,18H,14-17,19H2/b26-18+ |
| Standard InChI Key | XXQKTNITRKQVQE-NLRVBDNBSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features an (E)-configured imine group linking the biphenyl-4-ylmethylidene moiety to the piperazine ring, which is further substituted at the N-4 position with a 2-chlorobenzyl group. Key structural attributes include:
Molecular Geometry
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Stereochemistry: The (E)-configuration of the imine bond (C=N) is critical for molecular rigidity, influencing binding interactions with biological targets.
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Planarity: The biphenyl system and conjugated imine group create a planar region, enhancing π-π stacking potential.
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄ClN₃ |
| Molecular Weight | 389.9 g/mol |
| LogP (Predicted) | 4.2 ± 0.3 |
| Solubility (Water) | <0.1 mg/mL |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The hydrophobic nature (LogP >4) suggests high membrane permeability, a desirable trait for central nervous system (CNS)-targeting agents .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a condensation reaction between 4-(2-chlorobenzyl)piperazine and biphenyl-4-carbaldehyde under reflux in ethanol:
Key Conditions:
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Solvent: Ethanol (polar protic) facilitates imine formation via proton transfer.
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Temperature: Reflux (~78°C) accelerates reaction kinetics.
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Catalyst: Anhydrous conditions prevent hydrolysis of the imine bond.
| Parameter | Value |
|---|---|
| Reaction Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Byproducts | <5% (unreacted aldehyde) |
Thin-layer chromatography (TLC) with silica gel GF₂₅₄ and ethyl acetate/hexane (3:7) is used to monitor reaction progress.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 8.45 (s, 1H, CH=N)
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δ 7.60–7.20 (m, 13H, aromatic)
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δ 3.75 (s, 2H, CH₂-Cl-benzyl)
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δ 2.60–2.40 (m, 8H, piperazine)
¹³C NMR (100 MHz, CDCl₃):
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δ 160.2 (CH=N)
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δ 139.5–125.0 (aromatic carbons)
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δ 62.8 (N-CH₂-Cl-benzyl)
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δ 53.2–46.5 (piperazine carbons)
The absence of aldehyde proton signals (δ ~10 ppm) confirms complete imine formation .
Infrared Spectroscopy (IR)
| Band (cm⁻¹) | Assignment |
|---|---|
| 1645 | ν(C=N) stretch |
| 1590 | ν(C=C) aromatic |
| 750 | δ(C-Cl) bend |
The strong C=N stretch at 1645 cm⁻¹ corroborates Schiff base formation .
Biological Activity and Mechanistic Insights
Pharmacological Targets
Comparative studies with analogs suggest affinity for:
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Dopamine D₂/D₃ Receptors: Piperazine derivatives often modulate dopaminergic pathways, implicating antipsychotic potential .
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Serotonin 5-HT₁A/5-HT₂A Receptors: Structural similarity to aripiprazole analogs hints at antidepressant/anxiolytic activity .
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Microbial Enzymes: Chlorobenzyl groups may inhibit bacterial dihydrofolate reductase (DHFR).
In Silico Predictions
Molecular Docking (VEGFR-2):
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Binding Energy: −8.2 kcal/mol (comparable to reference inhibitor sorafenib: −9.1 kcal/mol) .
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Key Interactions:
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Hydrogen bonding with Cys919.
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Hydrophobic contacts with Leu840 and Val848.
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ADMET Profile:
| Parameter | Prediction |
|---|---|
| BBB Permeability | Yes (CNS penetration) |
| CYP2D6 Inhibition | Moderate (IC₅₀ = 4.2 μM) |
| Ames Test (Mutagenicity) | Negative |
Comparative Analysis with Structural Analogs
The reduced D₂ affinity relative to may stem from steric hindrance from the biphenyl group .
Drug Development Considerations
Structure-Activity Relationships (SAR)
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Imine Configuration: (E)-isomers exhibit 5–10× higher receptor binding than (Z)-forms due to optimal spatial alignment.
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Chlorine Position: 2-Chloro substitution on the benzyl group enhances metabolic stability vs. para-substituted analogs .
Synthetic Challenges
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Imine Hydrolysis: Susceptibility to aqueous media necessitates formulation in anhydrous matrices.
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Crystallization: Low solubility in polar solvents complicates crystal engineering for X-ray studies.
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